molecular formula C4H6N2O3S B6273860 4-methanesulfonyl-1H-pyrazol-5-ol CAS No. 1360279-86-2

4-methanesulfonyl-1H-pyrazol-5-ol

Cat. No.: B6273860
CAS No.: 1360279-86-2
M. Wt: 162.2
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Description

4-Methanesulfonyl-1H-pyrazol-5-ol is a nitrogenous heterocyclic compound with the molecular formula C5H6N2O3S. It is a well-known synthetic intermediate used in various chemical reactions and industrial applications. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methanesulfonyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Methanesulfonyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

4-Methanesulfonyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:

    4-Methanesulfonyl-1H-pyrazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Methanesulfonyl-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1360279-86-2

Molecular Formula

C4H6N2O3S

Molecular Weight

162.2

Purity

90

Origin of Product

United States

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